3-Methylquinoline-5-sulfonyl chloride
Overview
Description
3-Methylquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in various fields, including medicinal chemistry, due to their biological activities .
Preparation Methods
The preparation of 3-Methylquinoline-5-sulfonyl chloride typically involves the sulfonation of 3-methylquinoline. One common method includes the reaction of 3-methylquinoline with chlorosulfonic acid, followed by the addition of thionyl chloride to introduce the sulfonyl chloride group . The reaction conditions often require careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
3-Methylquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different quinoline derivatives.
Scientific Research Applications
3-Methylquinoline-5-sulfonyl chloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylquinoline-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can affect various biochemical pathways, making the compound useful in drug development and biochemical research .
Comparison with Similar Compounds
3-Methylquinoline-5-sulfonyl chloride can be compared with other quinoline derivatives, such as:
3-Methylquinoline-8-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at a different position, leading to different reactivity and applications.
Quinoxaline Derivatives: These compounds share a similar heterocyclic structure and are used in similar applications, such as medicinal chemistry and industrial processes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
3-methylquinoline-5-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c1-7-5-8-9(12-6-7)3-2-4-10(8)15(11,13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAMTFRQJZCNAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=C2S(=O)(=O)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90759333 | |
Record name | 3-Methylquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90759333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94975-84-5 | |
Record name | 3-Methylquinoline-5-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90759333 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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